molecular formula C9H9NO3 B11975629 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile CAS No. 73168-74-8

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile

Cat. No.: B11975629
CAS No.: 73168-74-8
M. Wt: 179.17 g/mol
InChI Key: LBYKSAUDCXUPDJ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile is a phenolic compound with the molecular formula C9H9NO3. It is known for its unique structure, which includes both hydroxyl and methoxy functional groups attached to a benzene ring, along with a nitrile group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with a cyanide source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate cyanohydrin, which then undergoes dehydration to yield the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer cyanide sources and environmentally friendly solvents is often considered in industrial settings to minimize hazardous waste and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties and potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The nitrile group can also interact with nucleophiles in biological systems, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxyphenylacetonitrile: Similar structure but lacks the additional hydroxyl group.

    3-Hydroxy-4-methoxybenzyl cyanide: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, along with a nitrile group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

73168-74-8

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H9NO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,11-12H,1H3

InChI Key

LBYKSAUDCXUPDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C#N)O)O

Origin of Product

United States

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